N,N'-Bis(salicylideneamino)oxamide
Description
N,N'-Bis(salicylideneamino)oxamide is a Schiff base ligand synthesized via the condensation of oxamide with salicylaldehyde derivatives. Structurally, it features two salicylidene groups attached to an oxamide backbone (C₂O₂N₂), forming a tetradentate ligand capable of coordinating transition metals. This compound is notable for applications in corrosion inhibition, catalysis, and biomedicine due to its electron-rich aromatic systems and chelating properties .
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14N4O4/c21-13-7-3-1-5-11(13)9-17-19-15(23)16(24)20-18-10-12-6-2-4-8-14(12)22/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9+,18-10+ |
InChI Key |
PUMOTLVCXKMSQH-BEQMOXJMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylideneamino)oxamide can be synthesized through a condensation reaction between salicylaldehyde and oxamide. The reaction typically involves mixing salicylaldehyde with oxamide in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid. The mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(salicylideneamino)oxamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(salicylideneamino)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The salicylideneamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized oxamides, reduced amine derivatives, and substituted salicylideneamino compounds .
Scientific Research Applications
N,N’-Bis(salicylideneamino)oxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis(salicylideneamino)oxamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, in anticancer research, the compound induces apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell death .
Comparison with Similar Compounds
Structural Analogues: Backbone and Substituent Variations
a. Oxamide vs. Ethylenediamine Backbones
- N,N'-Bis(salicylidene)ethylenediamine (Salen) : Replaces the oxamide core with ethylenediamine (C₂H₄N₂), forming a similar tetradentate ligand. Salen derivatives exhibit stronger coordination to metals (e.g., Mn, Fe) but lower thermal stability compared to oxamide-based ligands due to reduced rigidity .
- N,N'-Bis(3-methoxysalicylidene)-1,2-cyclohexanediamine : Incorporates a cyclohexanediamine backbone and methoxy substituents, enhancing solubility in organic solvents but reducing corrosion inhibition efficiency in aqueous media .
b. Substituent Variations
- N,N′-Bis(2-hydroxynaphthylideneamino)oxamide (HAO): Substitutes salicylidene with naphthylidene groups, improving π-π interactions and corrosion inhibition efficiency (up to 92% in 3.5% NaCl) but increasing steric hindrance, which limits metal-chelation versatility .
- N,N′-Bis(2-methoxybenzylideneamino)oxamide (BMO): Methoxy groups enhance electron-donating capacity, leading to higher antimicrobial activity (e.g., 85% growth inhibition against S. aureus) compared to salicylidene derivatives (70–75%) .
Corrosion Inhibition Performance
Key Findings : HAO outperforms salicylidene-based oxamides in chloride-rich environments due to its extended aromatic system, which improves adsorption on metal surfaces .
a. Antimicrobial Activity
b. Catalytic Performance
Physicochemical Properties
| Property | This compound | HAO | N,N′-Dibutyloxamide |
|---|---|---|---|
| Solubility in Water | Low (DMF required) | Very low | Moderate |
| Thermal Stability (°C) | 220–240 | 250–270 | 180–200 |
| LogP (Octanol-Water) | 3.2 | 4.1 | 1.8 |
Note: Hydrophobicity (LogP) correlates with corrosion inhibition efficiency, explaining HAO's superior performance .
Biological Activity
N,N'-Bis(salicylideneamino)oxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 342.30 g/mol
- IUPAC Name: N,N'-bis(salicylidene)-1,3-diaminopropane
- CAS Number: 120-70-7
The structure features two salicylidene groups linked by an oxamide functional group, which is critical for its chelation properties and biological interactions.
This compound exhibits its biological activity primarily through the following mechanisms:
- Metal Ion Chelation: The compound can form stable complexes with various transition metals. This chelation is essential for its potential use in therapeutic applications, particularly in targeting metal-dependent enzymes.
- Enzyme Inhibition: It has shown promise as an inhibitor of specific enzymes, potentially influencing metabolic pathways relevant to cancer and microbial infections.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Research has indicated that this compound may exhibit anticancer activity through several pathways:
- Cytotoxicity against Cancer Cells: Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, a study reported IC values indicating effective cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (K562) .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects against a range of pathogens:
- Bacterial Inhibition: In vitro studies revealed that this compound inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
Case Studies
-
Synthesis and Evaluation of Metal Complexes:
A study synthesized copper(II) complexes with this compound and assessed their cytotoxicity against Leishmania braziliensis. The results indicated that these complexes exhibited significant cytotoxic effects, suggesting potential for therapeutic applications in parasitic infections . -
DNA-Binding Studies:
Research focused on the interaction of this compound with DNA showed that the compound could intercalate between DNA bases, leading to structural changes in DNA and subsequent inhibition of replication processes .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines (IC values indicate effectiveness). |
| Antimicrobial | Inhibits growth of various bacteria (MIC comparable to antibiotics). |
| Metal Ion Chelation | Forms stable complexes with transition metals, enhancing therapeutic potential. |
| DNA Interaction | Intercalates with DNA, affecting replication and transcription processes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
